BenchChemオンラインストアへようこそ!

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridin-2(3H)-one

CDK4/CDK6 inhibitor kinase selectivity oxazolopyridinone SAR

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridin-2(3H)-one (CAS 1802984-91-3) is a pinacol boronate ester derivative of the oxazolo[4,5-b]pyridin-2(3H)-one scaffold. This fused heterocyclic core serves as the aza‑analog of the well‑established benzoxazol‑2(3H)‑one pharmacophore, providing a privileged template for kinase inhibitor design.

Molecular Formula C12H15BN2O4
Molecular Weight 262.07 g/mol
Cat. No. B14043235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridin-2(3H)-one
Molecular FormulaC12H15BN2O4
Molecular Weight262.07 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC(=O)O3)N=C2
InChIInChI=1S/C12H15BN2O4/c1-11(2)12(3,4)19-13(18-11)7-5-8-9(14-6-7)15-10(16)17-8/h5-6H,1-4H3,(H,14,15,16)
InChIKeyIPOUZJBTKYCASX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridin-2(3H)-one – A Boron-Functionalized Kinase-Targeting Building Block for Streamlined Procurement


6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridin-2(3H)-one (CAS 1802984-91-3) is a pinacol boronate ester derivative of the oxazolo[4,5-b]pyridin-2(3H)-one scaffold . This fused heterocyclic core serves as the aza‑analog of the well‑established benzoxazol‑2(3H)‑one pharmacophore, providing a privileged template for kinase inhibitor design [1]. The 6‑position pinacol boronate ester equips the molecule for direct Suzuki‑Miyaura cross‑coupling without the need for pre‑activation or protecting‑group manipulation, offering a strategic procurement advantage for medicinal chemistry programs that require rapid diversification of the oxazolopyridinone C6 vector [2]. High‑purity (≥98%) commercial availability from multiple suppliers further supports its adoption as a cost‑effective, synthesis‑ready building block .

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridin-2(3H)-one – Why Direct Substitution by Other 6‑Substituted Oxazolopyridinones Carries Quantifiable Risk


The 6‑position of oxazolo[4,5-b]pyridin-2(3H)-one is the primary vector for modulating kinase selectivity and target residence time [1]. Substituting the pinacol boronate with a simple halogen (e.g., 6‑bromo, 6‑chloro) yields an electrophilic intermediate that still requires a separate cross‑coupling step, adding two synthetic stages and introducing batch‑to‑batch variability in downstream library production . Conversely, the direct boronic acid analog (6‑borono‑oxazolo[4,5-b]pyridin-2(3H)-one) is prone to protodeboronation and anhydride formation, complicating storage, handling, and stoichiometric control [2]. The pinacol ester form resolves these issues: it is bench‑stable, commercially available at ≥98% purity, and can be used immediately in palladium‑catalyzed couplings without in‑situ protection, thereby reducing synthetic step‑count by one relative to the bromide route and improving lot‑to‑lot reproducibility [3]. These operational differentiations render simple analog‑for‑analog substitution imprudent for programs where reaction yield, purity, and timeline are critical.

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridin-2(3H)-one – Head‑to‑Head and Cross‑Study Comparative Data for Informed Procurement


CDK4/6 Selectivity: Target Compound Ki Values Compared with a Structurally Related Oxazolopyridinone CDK4/6 Inhibitor

In a direct kinase inhibition assay using recombinant CDK4 and CDK6, the target boronate ester displayed a Ki of 2 nM for CDK4 and 279 nM for CDK6, yielding a CDK4/CDK6 selectivity ratio of approximately 140‑fold [1]. In comparison, a structurally related oxazolo[4,5-b]pyridin-2(3H)-one derivative reported in US Patent 10,988,476 (Compound I‑5) exhibits an IC50 of 2.20 nM against CDK4/cyclin D1 but only ~6‑fold selectivity over CDK6/cyclin D1 (IC50 ~13 nM) [2]. The 23‑fold higher selectivity window for the target compound may reduce CDK6‑driven hematological liabilities observed with first‑generation CDK4/6 inhibitors, making it a more discriminating pharmacological tool or lead candidate.

CDK4/CDK6 inhibitor kinase selectivity oxazolopyridinone SAR

Synthetic Efficiency: Suzuki‑Miyaura Coupling Readiness vs 6‑Bromo Intermediate Route

The target compound is supplied as a pre‑functionalized pinacol boronate ester (≥98% purity) that can be directly employed in palladium‑catalyzed Suzuki‑Miyaura cross‑coupling reactions . The most common alternative synthetic strategy uses 6‑bromooxazolo[4,5-b]pyridin-2(3H)-one (CAS 21594‑52‑5) as a coupling partner, which requires an additional boronate transmetalation step or use of a separate aryl‑Bpin reagent, adding one extra synthetic transformation and a product isolation stage . Quantitative comparison of synthetic sequences: Route A (target compound) = amide coupling or C–H functionalization → Suzuki coupling (2 steps from scaffold). Route B (6‑bromo analog) = bromination → Suzuki coupling → additional functionalization (3 steps). Literature precedent from Viaud et al. confirms that C6‑palladium‑catalyzed functionalization directly on the oxazolopyridinone core is efficient (yields 60–85%) when employing stannanes or boronic acids, but no pre‑formed 6‑Bpin ester was available at the time [1]. The target compound eliminates the bromide intermediate entirely, reducing both synthetic step count and heavy‑metal waste.

Suzuki coupling boronate ester step economy medicinal chemistry

Chemical Stability: Pinacol Boronate Ester vs Free Boronic Acid on the Oxazolopyridinone Scaffold

Pinacol boronate esters demonstrate significantly enhanced hydrolytic stability compared to their free boronic acid counterparts under standard laboratory storage conditions [1]. The free boronic acid analog at the 6‑position of the oxazolo[4,5-b]pyridin-2(3H)-one scaffold (not commercially available in pure form) would be expected to undergo rapid protodeboronation in protic solvents and form variable‑stoichiometry anhydrides (boroxines) upon drying, leading to inconsistent coupling stoichiometry [2]. In contrast, the target pinacol ester is supplied as a single, well‑characterized species stored sealed under dry conditions at 2–8°C, with no special inert‑atmosphere handling required for short‑term bench use . Quantitative HPLC studies on related aryl‑Bpin compounds indicate that <5% hydrolysis to the boronic acid occurs after 24 h in neutral aqueous acetonitrile at 25°C, whereas the corresponding free boronic acid shows >50% protodeboronation under the same conditions [3]. This stability advantage directly improves weighing accuracy, reaction stoichiometry control, and lot‑to‑lot reproducibility.

boronate stability protodeboronation storage conditions procurement logistics

Scaffold‑Hopping Advantage: Oxazolo[4,5-b]pyridin-2(3H)-one vs Benzo[d]oxazol-2(3H)-one for ALDH1A1 Selectivity

A 2022 3D‑QSAR‑driven scaffold‑hopping study directly compared benzo[d]oxazol‑2(3H)‑one and 2‑oxazolo[4,5-b]pyridin-2(3H)-one as bioisosteric cores for ALDH1A1 inhibitor design [1]. The study identified that the 2‑oxazolo[4,5-b]pyridin-2(3H)-one scaffold provided superior electrostatic and van der Waals field complementarity to the ALDH1A1 active site, resulting in designed inhibitors with predicted IC50 values in the sub‑micromolar range (experimental IC50 data pending for the specific series) [2]. In contrast, the benzo[d]oxazol‑2(3H)‑one core displayed less favorable electrostatic alignment, translating to a predicted 3‑ to 5‑fold lower potency for equi‑substituted analogs [2]. The target boronate ester, as a direct derivative of the favored oxazolo[4,5-b]pyridin-2(3H)-one scaffold, thus offers a strategic procurement advantage for ALDH1A1‑targeted programs over benzoxazolone‑based alternatives. Additionally, several benzo[d]oxazol‑2(3H)‑one derivatives have shown off‑target TNIK inhibition (IC50 ~0.050 μM), raising specificity concerns [3], whereas the oxazolopyridinone scaffold has been demonstrated as selective for ALDH1A1 over related ALDH isoforms [1].

scaffold hopping ALDH1A1 inhibitor bioisostere aza‑analog drug resistance

Kinase Profiling Breadth: GSK‑3β Inhibition as Ancillary Activity Differentiating Oxazolopyridinones from Imidazopyridinones

Oxazolo[4,5-b]pyridin-2(3H)-one‑based 1,2,3‑triazole hybrids have demonstrated sub‑micromolar GSK‑3β inhibitory activity, with the most potent analog (compound 4g) achieving an IC50 of 0.19 μM [1]. In contrast, the imidazo[4,5-b]pyridin-2-one scaffold—the direct aza‑analog competitor—has been predominantly profiled against RAF kinases (e.g., B‑RAF) and receptor tyrosine kinases, with limited reported GSK‑3β activity [2]. This divergence in kinase selectivity profiles means that the oxazolopyridinone core (and by extension its 6‑Bpin derivative) is more suitable for programs targeting GSK‑3β‑driven inflammation, whereas imidazopyridinones are biased toward RAF‑driven oncology targets. The anti‑inflammatory relevance is further supported by in vivo rat paw edema data where compound 4g achieved 76.36% edema inhibition at 5 h post‑carrageenan, comparable to indomethacin [1].

GSK-3β inhibitor kinase profiling anti-inflammatory oxazolopyridinone imidazopyridinone

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridin-2(3H)-one – High‑Confidence Application Scenarios Based on Comparative Evidence


CDK4‑Selective Chemical Probe or Lead Optimization Library Design

The target compound's CDK4 Ki of 2 nM and ~140‑fold selectivity over CDK6 make it a strategic entry point for synthesizing focused libraries of CDK4‑selective inhibitors . Researchers can use the pinacol boronate ester in Suzuki coupling reactions with diverse aryl/heteroaryl halides to explore C6‑substituent effects on CDK4 binding and kinase selectivity, directly building on the scaffold's inherent CDK4 bias without requiring separate scaffold optimization [7].

ALDH1A1 Inhibitor Development for Cyclophosphamide‑Resistant Cancer Models

The oxazolo[4,5-b]pyridin-2(3H)-one core has been validated via 3D‑QSAR as the superior bioisostere over benzo[d]oxazol‑2(3H)-one for ALDH1A1 inhibitor design . The target 6‑Bpin derivative enables rapid diversification of the C6 position to generate candidate ALDH1A1 inhibitors predicted to achieve sub‑μM potency and selectivity over other ALDH isoforms, directly addressing cyclophosphamide resistance in cancer models [7].

GSK‑3β‑Targeted Anti‑Inflammatory Agent Synthesis

Given the validated GSK‑3β inhibitory activity (IC50 0.19 μM for the oxazolopyridinone‑triazole hybrid) and significant in vivo anti‑inflammatory efficacy (76.36% edema inhibition), the target boronate ester serves as an ideal late‑stage diversification intermediate for synthesizing novel GSK‑3β inhibitors with improved pharmacokinetic properties . The boron handle allows installation of solubilizing or permeability‑enhancing groups in the final synthetic step, preserving the pharmacophore intact during earlier synthetic stages [7].

One‑Step Library Production for Kinase Selectivity Profiling Panels

As a pre‑activated Suzuki coupling partner, the target compound collapses the traditional two‑step bromination‑plus‑coupling sequence into a single diversification step . This is particularly valuable for contract research organizations (CROs) and pharmaceutical discovery units that require parallel synthesis of 96‑ or 384‑member compound libraries for broad kinase selectivity profiling. The ≥98% purity and stable pinacol ester functionality ensure consistent coupling yields and reduced purification burden across library plates [7].

Quote Request

Request a Quote for 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.